molecular formula C23H22O B14115036 9-(4-tert-Butylphenyl)-9H-xanthene

9-(4-tert-Butylphenyl)-9H-xanthene

Cat. No.: B14115036
M. Wt: 314.4 g/mol
InChI Key: ICAFRXKJPFWITJ-UHFFFAOYSA-N
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Description

9-(4-tert-Butylphenyl)-9H-xanthene is an organic compound that belongs to the xanthene family. Xanthenes are known for their fluorescent properties and are widely used in various applications, including dyes, laser technologies, and as intermediates in organic synthesis. The tert-butyl group attached to the phenyl ring enhances the compound’s stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-tert-Butylphenyl)-9H-xanthene typically involves the reaction of 4-tert-butylphenyl with xanthene under specific conditions. One common method is the acid-catalyzed alkylation of phenol with isobutene, which produces 4-tert-butylphenol as a precursor . This precursor can then be reacted with xanthene in the presence of a catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

9-(4-tert-Butylphenyl)-9H-xanthene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

    Substitution: The tert-butyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydroquinones

Scientific Research Applications

9-(4-tert-Butylphenyl)-9H-xanthene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(4-tert-Butylphenyl)-9H-xanthene involves its interaction with molecular targets and pathways in various applications. In fluorescence microscopy, the compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the visualization of biological structures. In drug delivery systems, the compound can interact with cellular membranes and release therapeutic agents in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a xanthene core and a tert-butylphenyl group, which imparts specific stability and reactivity characteristics. This makes it particularly valuable in applications requiring high stability and precise reactivity, such as in fluorescence imaging and organic synthesis.

Properties

Molecular Formula

C23H22O

Molecular Weight

314.4 g/mol

IUPAC Name

9-(4-tert-butylphenyl)-9H-xanthene

InChI

InChI=1S/C23H22O/c1-23(2,3)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)24-21-11-7-5-9-19(21)22/h4-15,22H,1-3H3

InChI Key

ICAFRXKJPFWITJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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